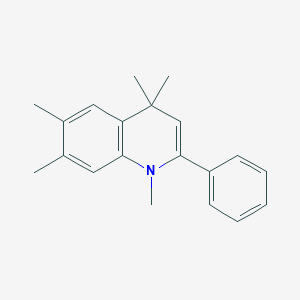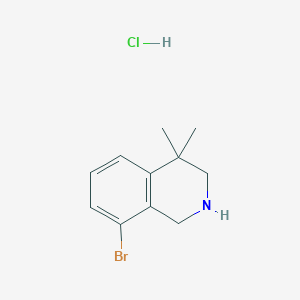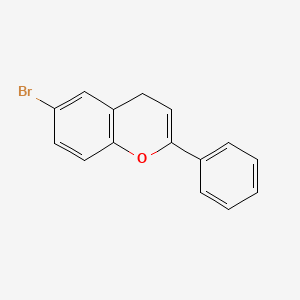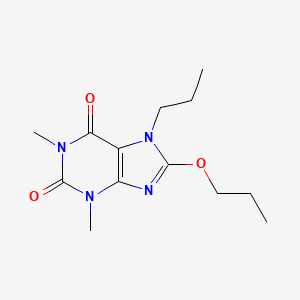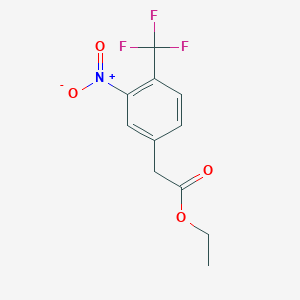
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C11H10F3NO4. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-nitro-4-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-(3-amino-4-(trifluoromethyl)phenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitro-4-(trifluoromethyl)phenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
- Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
Uniqueness
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C11H10F3NO4 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
ethyl 2-[3-nitro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-3-4-8(11(12,13)14)9(5-7)15(17)18/h3-5H,2,6H2,1H3 |
InChI Key |
KBUJXIHFKOASNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


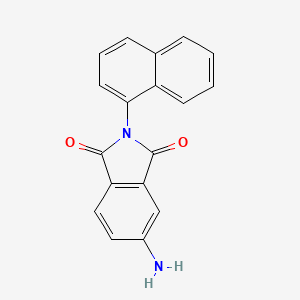
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
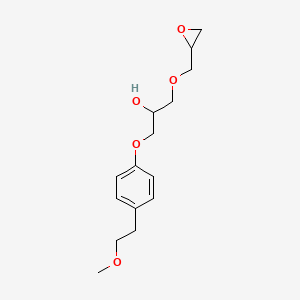

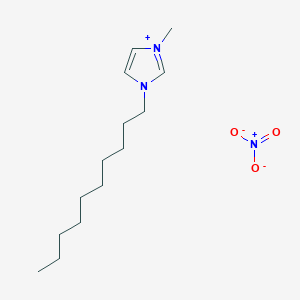

![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
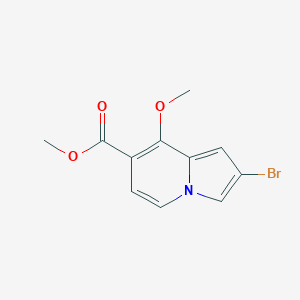
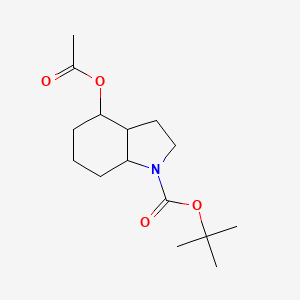
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
